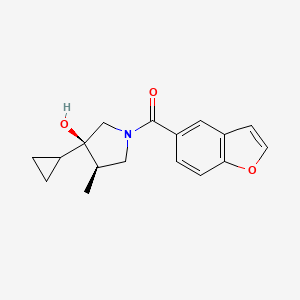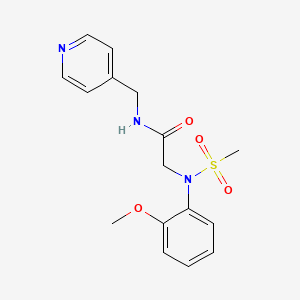
5-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by their crystalline form and bond configurations. For instance, Zhu et al. (2011) detailed the crystalline structures of similar compounds, indicating how molecular geometry is influenced by the nature of substituents and the crystalline environment (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
Hydrazone compounds, including 5-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-2-furohydrazide, can participate in various chemical reactions, such as redox reactions, due to their active functional groups. The specific reactivity would depend on the substituents and the overall molecular structure.
Physical Properties Analysis
The physical properties of hydrazone compounds, like solubility, melting point, and crystalline structure, can be inferred from similar compounds. For example, the work by Zong et al. (2013) on aroylhydrazones derived from 5-methoxysalicylaldehyde provides insights into how substituents affect these physical properties (Q. Zong & J. Y. Wu, 2013).
Applications De Recherche Scientifique
Crystallographic Insights
Research into structurally related aroylhydrazones has provided insights into their crystal structures, demonstrating the potential for such compounds in the study of molecular interactions and crystal engineering. For example, compounds derived from 5-methoxysalicylaldehyde have been characterized, showing the importance of N-H...O and O-H...O hydrogen bonds as well as π...π interactions in stabilizing crystal structures, which could be relevant for the understanding and development of new materials with specific properties (Q. Zong & J. Y. Wu, 2013).
Catalytic Activities
The catalytic performance of compounds involving similar structural motifs, particularly in the synthesis of organic molecules, has been studied. A novel mixed-ligand Cu(II) Schiff base complex showed catalytic activities in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting the potential use of such compounds in facilitating various chemical reactions (S. Y. Ebrahimipour et al., 2018).
Photodynamic Therapy Applications
Compounds with similar structural elements have been investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. A new zinc phthalocyanine derivative, for instance, has shown high singlet oxygen quantum yield and good fluorescence properties, suggesting its potential as a Type II photosensitizer in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antioxidant and Antimicrobial Properties
Research into structurally related benzohydrazide derivatives has revealed their potent antioxidant and antimicrobial activities. For example, Schiff base compounds have been synthesized and shown to possess significant activities in these areas, underscoring the potential of such molecules in developing new antioxidants and antimicrobial agents (M. Sirajuddin, Noor Uddin, Saqib Ali, & M. Tahir, 2013).
Insulin-Like Activity
Oxidovanadium(V) complexes with hydrazone and mixed-ligands, bearing structural similarities, have shown promising results in decreasing blood glucose levels in diabetic mice, pointing to the potential application of these complexes in diabetes treatment (Xinlu Zhao et al., 2015).
Propriétés
IUPAC Name |
5-bromo-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-2-20-11-4-3-9(7-10(11)18)8-16-17-14(19)12-5-6-13(15)21-12/h3-8,18H,2H2,1H3,(H,17,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJJUNVAGJWTJZ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(E)-(4-ethoxy-3-hydroxyphenyl)methylidene]furan-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

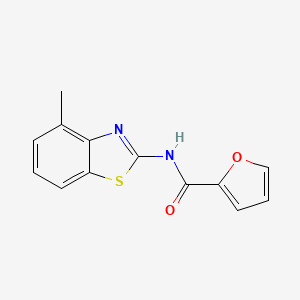
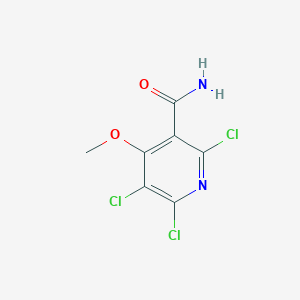

![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

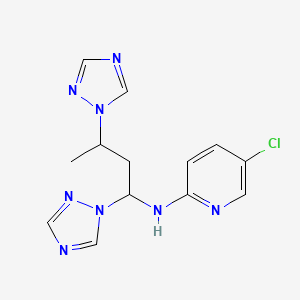
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)


